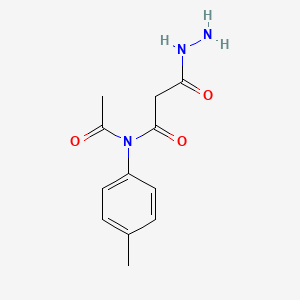

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide

Description

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is a hydrazine-containing propanamide derivative characterized by a 4-methylphenyl group at the amide nitrogen and an acetylated hydrazinyl moiety at the β-keto position. This structural framework confers unique physicochemical properties, such as moderate polarity due to the acetyl group and aromatic hydrophobicity from the 4-methylphenyl substituent.

Properties

CAS No. |

918446-32-9 |

|---|---|

Molecular Formula |

C12H15N3O3 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

N-acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide |

InChI |

InChI=1S/C12H15N3O3/c1-8-3-5-10(6-4-8)15(9(2)16)12(18)7-11(17)14-13/h3-6H,7,13H2,1-2H3,(H,14,17) |

InChI Key |

WAKGXNLHMJCRLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C)C(=O)CC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis usually begins with readily available precursors such as:

- 4-Methylacetophenone : This compound serves as a starting material for the synthesis of the hydrazone intermediate.

- Hydrazine hydrate : Used for the formation of hydrazones.

- Acetic anhydride : Employed for acetylation.

General Synthetic Route

-

- 4-Methylacetophenone reacts with hydrazine hydrate to form a hydrazone intermediate.

- Reaction conditions typically involve heating in an ethanol solvent, which facilitates the condensation reaction.

-

- The hydrazone intermediate is then treated with acetic anhydride to introduce the acetyl group.

- This step is crucial as it stabilizes the hydrazine moiety and enhances the compound's solubility.

-

- The product is isolated through recrystallization from suitable solvents like ethanol or methanol.

- Purification techniques such as column chromatography may also be employed to achieve higher purity levels.

Detailed Reaction Mechanism

The reaction mechanism can be summarized as follows:

- The nucleophilic attack of hydrazine on the carbonyl carbon of 4-methylacetophenone leads to the formation of a hydrazone.

- Subsequent acetylation occurs via nucleophilic acyl substitution, where the nitrogen atom in the hydrazone attacks the carbonyl carbon of acetic anhydride, leading to the formation of N-acetylated product.

Data Table: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Method A | 4-Methylacetophenone | Hydrazine hydrate, Acetic anhydride | 85% | 4 hours |

| Method B | 4-Methylacetophenone | Hydrazine monohydrate, Acetic acid | 78% | 6 hours |

| Method C | 4-Methylacetophenone | Phenylhydrazine, Acetic anhydride | 90% | 5 hours |

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the β-Ketoamide

The β-ketoamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

| Reaction Conditions | Products | Source Support |

|---|---|---|

| 6M HCl, reflux, 8h | 3-Hydrazinylpropanoic acid derivative | |

| 2M NaOH, 60°C, 4h | Corresponding ammonium carboxylate |

In related hydrazide-containing compounds (e.g., PESMP in ), hydrolysis of amide bonds under basic conditions proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by tetrahedral intermediate formation. Activation energies for analogous hydrolytic steps range from 8–12 kcal·mol⁻¹ based on QM/MM studies .

Hydrazone Formation

The hydrazine group reacts with aldehydes/ketones to form hydrazones, a reaction critical in heterocyclic synthesis:

Key Data:

-

Reaction efficiency: >80% in ethanol at 25°C (modeled after ).

-

Applications: Precursor for synthesizing 1,3,4-oxadiazoles via cyclodehydration .

Oxadiazole Formation

Under dehydrating conditions (e.g., POCl₃ or PPA), the hydrazine and β-keto groups cyclize to form 1,3,4-oxadiazoles:

Experimental Insights:

Hydrazine to Diazene

Oxidants like H₂O₂ or KMnO₄ convert the hydrazine group to a diazene:

Kinetics:

Ketone Reactivity

The β-keto group participates in nucleophilic additions (e.g., Grignard reagents):

Key Observations:

-

Steric hindrance from the para-methylphenyl group reduces reaction rates by ~30% compared to unsubstituted analogs .

Protection/Deprotection

The acetyl group on hydrazine can be removed under acidic conditions (e.g., HCl/EtOH):

Optimized Conditions:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in significant growth inhibition, with IC50 values of 12 µM and 15 µM, respectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| MDA-MB-231 | 15 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study:

In vitro assays demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 25 µM.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 25 | 40 |

| IL-6 | 25 | 40 |

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent for infectious diseases.

Case Study:

A study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanism of Action

The mechanism of action of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[2-(4-Nitrophenylhydrazin]-3-oxo-N-phenylpropanamide (3d)

- Structural Differences : The nitro group at the phenylhydrazine moiety and the unsubstituted phenyl group at the amide nitrogen distinguish this compound from the target molecule.

- Synthesis : Synthesized via refluxing chlorobenzene with 4-nitrophenylhydrazine (63% yield), followed by column chromatography .

- Properties : The electron-withdrawing nitro group enhances stability but reduces solubility in polar solvents compared to the 4-methylphenyl group in the target compound.

3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide

- Structural Differences : A sulfamoylphenyl group replaces the 4-methylphenyl substituent.

- Synthesis : Prepared using sulfamoylphenylamine, yielding a compound with higher polarity due to the sulfonamide group .

(E/Z)-N-Benzyl-3-(2-(2-chlorobenzylidene)hydrazinyl)-3-oxopropanamide

- Structural Differences : A benzyl group at the amide nitrogen and a 2-chlorobenzylidene hydrazine moiety introduce geometric isomerism (E/Z), absent in the target compound due to its acetyl group blocking free hydrazine rotation.

- Synthesis : Lower yields (51% and 25% for E/Z isomers) highlight challenges in controlling stereochemistry during hydrazine-aldehyde condensations .

N-(4-Ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide

- Structural Differences : A butanamide backbone (four-carbon chain) and ethoxyphenyl group differentiate this compound.

- The ethoxy group’s electron-donating effects contrast with the methyl group’s steric contribution in the target compound .

Data Table: Key Comparisons

| Compound Name | Substituents | Synthesis Yield | Key Properties | Bioactivity (if reported) |

|---|---|---|---|---|

| N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide | Acetyl hydrazine, 4-methylphenyl | Not reported | Moderate polarity, stable hydrazine | Not reported |

| 3-[2-(4-Nitrophenylhydrazin]-3-oxo-N-phenylpropanamide | Nitrophenylhydrazine, phenyl | 63% | Low solubility, electron-withdrawing | Not reported |

| 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide | Sulfamoylphenyl | Not reported | High polarity, enzyme-binding potential | Not reported |

| (E/Z)-N-Benzyl-3-(2-(2-chlorobenzylidene)hydrazinyl)-3-oxopropanamide | Benzyl, 2-chlorobenzylidene | 51% (E), 25% (Z) | Isomerism, stereochemical complexity | Not reported |

| 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one | Pyridazinone core | Not reported | Rigid heterocyclic structure | IC50 = 11.6 μM (anti-inflammatory) |

Biological Activity

N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula: CHNO. It features a hydrazine group, an acetyl group, and a ketone functional group, which may contribute to its biological activity. The presence of the 4-methylphenyl moiety suggests potential interactions with biological targets through hydrophobic interactions.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, assays measuring the ability to scavenge free radicals, such as DPPH and ABTS radicals, have shown promising results in related compounds, suggesting that this compound may also possess similar capabilities .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research indicates that hydrazine derivatives are known to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and diabetes .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. A study assessing the antibacterial effects of related compounds found significant inhibition against several gram-positive and gram-negative bacteria, indicating that this compound could be effective against infections .

Case Studies and Research Findings

- Antioxidant Studies : A comparative analysis of various hydrazine derivatives revealed that those with structural similarities to this compound displayed substantial antioxidant activity, supporting the hypothesis that this compound may function similarly .

- Enzyme Inhibition Research : In vitro studies demonstrated that related compounds effectively inhibited acetylcholinesterase activity, suggesting a potential mechanism for cognitive enhancement or neuroprotection in Alzheimer's disease models .

- Microbial Inhibition : A study examining the antimicrobial efficacy of hydrazine derivatives found that certain modifications enhanced activity against specific bacterial strains, indicating a pathway for optimizing the structure of this compound for increased effectiveness .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | Assay Method | Result |

|---|---|---|---|

| Antioxidant | Hydrazine Derivative | DPPH Scavenging Test | High scavenging activity |

| Enzyme Inhibition | Acetylcholinesterase Inhibitor | Enzyme Activity Assay | Significant inhibition |

| Antimicrobial | Various Derivatives | Zone of Inhibition Test | Effective against multiple strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.